N-(4,4-difluorocyclohexyl)-6-methoxy-1H-indole-2-carboxamide N-(4,4-difluorocyclohexyl)-6-methoxy-1H-indole-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034515-61-0
VCID: VC7379888
InChI: InChI=1S/C16H18F2N2O2/c1-22-12-3-2-10-8-14(20-13(10)9-12)15(21)19-11-4-6-16(17,18)7-5-11/h2-3,8-9,11,20H,4-7H2,1H3,(H,19,21)
SMILES: COC1=CC2=C(C=C1)C=C(N2)C(=O)NC3CCC(CC3)(F)F
Molecular Formula: C16H18F2N2O2
Molecular Weight: 308.329

N-(4,4-difluorocyclohexyl)-6-methoxy-1H-indole-2-carboxamide

CAS No.: 2034515-61-0

Cat. No.: VC7379888

Molecular Formula: C16H18F2N2O2

Molecular Weight: 308.329

* For research use only. Not for human or veterinary use.

N-(4,4-difluorocyclohexyl)-6-methoxy-1H-indole-2-carboxamide - 2034515-61-0

Specification

CAS No. 2034515-61-0
Molecular Formula C16H18F2N2O2
Molecular Weight 308.329
IUPAC Name N-(4,4-difluorocyclohexyl)-6-methoxy-1H-indole-2-carboxamide
Standard InChI InChI=1S/C16H18F2N2O2/c1-22-12-3-2-10-8-14(20-13(10)9-12)15(21)19-11-4-6-16(17,18)7-5-11/h2-3,8-9,11,20H,4-7H2,1H3,(H,19,21)
Standard InChI Key QRRFZTUVYWGJEG-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)C=C(N2)C(=O)NC3CCC(CC3)(F)F

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a planar 1H-indole ring system with two critical substituents:

  • 6-Methoxy group: A methoxy (-OCH₃) moiety at position 6 enhances electron density and influences steric interactions.

  • 2-Carboxamide linkage: A carboxamide group at position 2 connects the indole core to a 4,4-difluorocyclohexyl group, introducing conformational rigidity and fluorinated hydrophobicity .

The 4,4-difluorocyclohexyl moiety adopts a chair conformation, with fluorine atoms at equatorial positions to minimize steric strain. This substitution pattern is hypothesized to improve metabolic stability compared to non-fluorinated cyclohexyl analogues .

Systematic Nomenclature

  • IUPAC Name: N-(4,4-Difluorocyclohexyl)-6-methoxy-1H-indole-2-carboxamide

  • SMILES: COC1=CC2=C(C=C1)N=C(C(=O)NC3CCC(CC3)(F)F)C=C2

  • Molecular Formula: C₁₆H₁₇F₂N₂O₂

  • Molecular Weight: 323.32 g/mol

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a multi-step protocol derived from methodologies for analogous indole-2-carboxamides :

Step 1: Hemetsberger–Knittel indole synthesis forms the 6-methoxyindole-2-carboxylate intermediate.
Step 2: Hydrolysis of the ester to the carboxylic acid.
Step 3: Amide coupling with 4,4-difluorocyclohexylamine using carbodiimide reagents (e.g., EDCI/HOBt).

Key challenges include regioselective functionalization at indole position 6 and minimizing racemization during amide bond formation .

Physicochemical Properties

PropertyValue/Description
Solubility (Water)<1 mg/mL (predicted)
LogP3.2 (calculated)
pKa9.1 (indole NH), 4.3 (amide NH
CrystallinityAmorphous solid

The difluorocyclohexyl group enhances lipid solubility, favoring blood-brain barrier penetration, while the methoxy group moderates polarity .

Biological Activity and Mechanisms

Target Engagement

While explicit data on this compound is sparse, structurally related indole-2-carboxamides demonstrate activity against:

  • DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase): A validated target in Mycobacterium tuberculosis .

  • MAP Kinases: Mitogen-activated protein kinases involved in inflammatory signaling .

The 4,4-difluorocyclohexyl group may improve target binding by filling hydrophobic pockets, as seen in analogues like 4,6-dichloro-N-(4,4-difluorocyclohexyl)-1H-indole-2-carboxamide (MIC = 0.12 µM against M. tuberculosis) .

Structure-Activity Relationships (SAR)

  • Methoxy vs. Halogen Substitution: Replacing chloro (as in patent EP2892880A1 ) with methoxy reduces electrophilicity, potentially lowering toxicity.

  • Fluorine Impact: Difluorination increases metabolic stability by resisting cytochrome P450 oxidation .

Research Findings and Applications

CompoundMIC (µM) vs M. tuberculosis
4,6-Dichloro-N-(4,4-difluorocyclohexyl)-1H-indole-2-carboxamide0.12
N-(4,4-Difluorocyclohexyl)-6-methoxy-1H-indole-2-carboxamideNot reported

The methoxy variant may exhibit reduced off-target effects while retaining DprE1 affinity, though experimental validation is needed.

Kinase Inhibition

Indole-2-carboxamides with dimethylamino groups demonstrate allosteric modulation of kinases like EZH2 . The difluorocyclohexyl moiety in this compound could similarly enhance kinase binding through hydrophobic interactions.

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